

L-Methioninamide Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Met-NH2*

Cat. No.: *B1173912*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Methioninamide hydrochloride, a derivative of the essential amino acid methionine. Understanding the solubility of this compound is critical for its application in research and pharmaceutical development, particularly in areas such as peptide synthesis and as a potential inhibitor of methionyl-tRNA synthetase. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this and similar compounds.

Quantitative Solubility Data

Quantitative solubility data for L-Methioninamide hydrochloride in a range of common organic solvents is not extensively available in publicly accessible literature. However, a specific data point for its solubility in water has been reported. This information is summarized in the table below.

Solvent	Temperature (°C)	Solubility
Water	Not Specified	15 g/100 mL[1]

Note: The reported solubility in water is "Clear solution (0.3g in 2ml water)," which calculates to 15 g/100 mL.

Qualitative Solubility Profile

While specific quantitative data in organic solvents is lacking, the chemical structure of L-Methioninamide hydrochloride as an amine hydrochloride allows for a qualitative prediction of its solubility behavior. Generally, amine hydrochlorides are salts and thus exhibit higher solubility in polar solvents, particularly water, due to the ionic interaction between the ammonium cation and the chloride anion with the solvent molecules.

Conversely, their solubility in non-polar organic solvents is expected to be limited. The presence of the hydrocarbon portion of the methionine side chain may impart some solubility in less polar organic solvents compared to simpler amine hydrochlorides, but overall, the ionic nature of the hydrochloride salt will dominate its solubility profile.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of L-Methioninamide hydrochloride in an organic solvent. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved solute.

Objective: To determine the saturation solubility of L-Methioninamide hydrochloride in a specified organic solvent at a controlled temperature.

Materials:

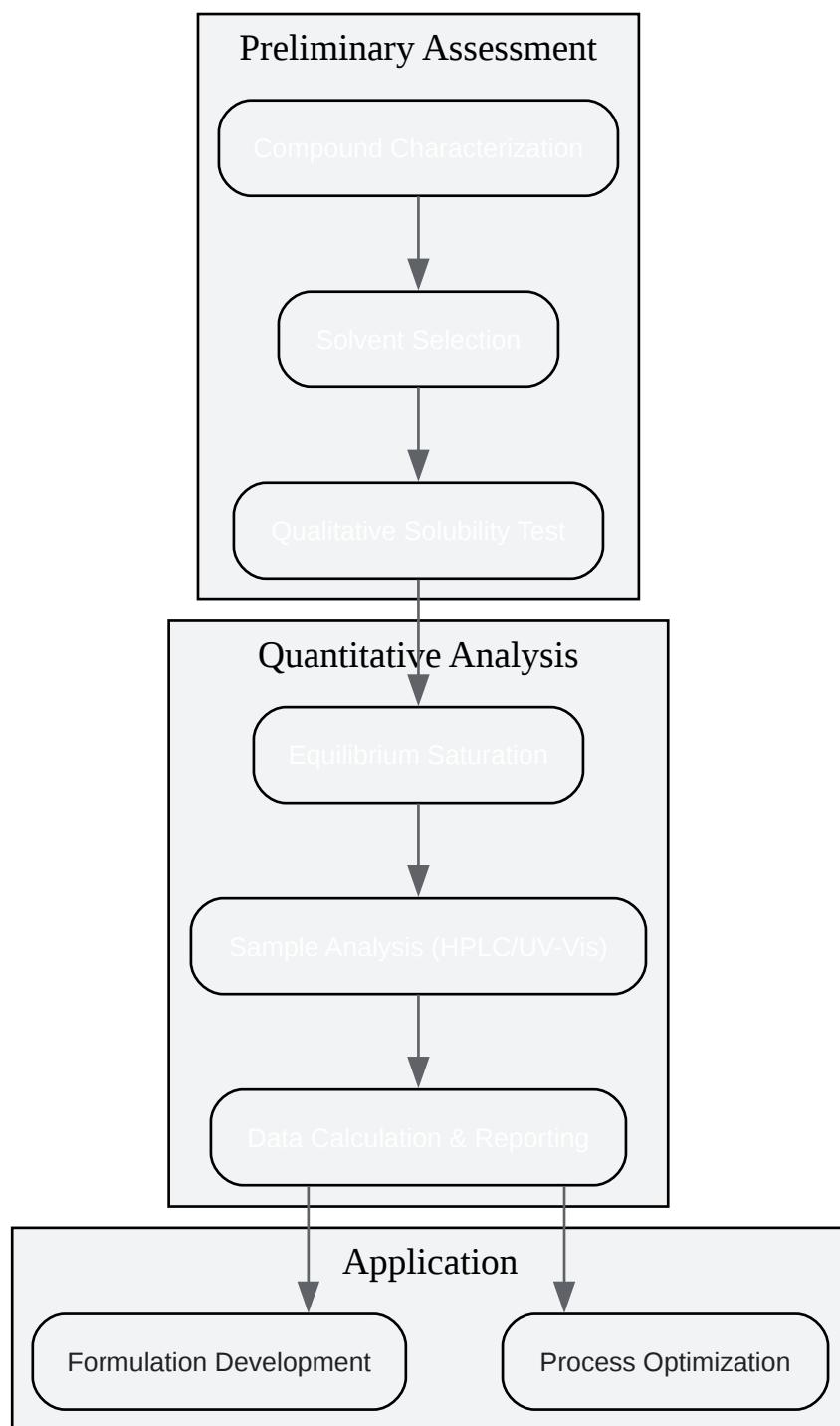
- L-Methioninamide hydrochloride (analytical grade)
- Selected organic solvent (HPLC grade or equivalent)
- Thermostatically controlled shaker or incubator
- Analytical balance
- Volumetric flasks and pipettes
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of L-Methioninamide hydrochloride to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
 - Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
 - Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
- Quantification:
 - Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of L-Methioninamide hydrochloride.
 - A calibration curve should be prepared using standard solutions of known concentrations of L-Methioninamide hydrochloride in the same solvent.
- Calculation:

- Calculate the solubility of L-Methioninamide hydrochloride in the organic solvent using the following formula:


Solubility (g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

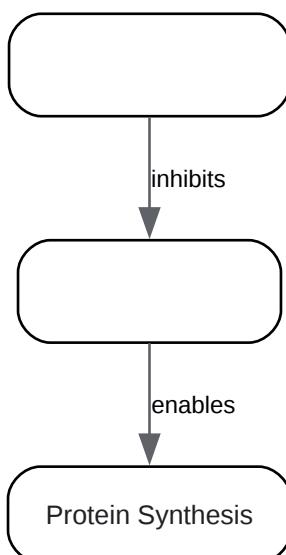
Reporting:

- The solubility should be reported in g/100 mL or other appropriate units, along with the specific solvent and the temperature at which the measurement was performed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like L-Methioninamide hydrochloride. This process is crucial in early-stage drug development and formulation studies.

[Click to download full resolution via product page](#)


Solubility Determination Workflow

Biological Context and Signaling Pathways

L-Methioninamide hydrochloride is reported to be a potent inhibitor of methionyl-tRNA synthetase. This enzyme is crucial for protein synthesis as it catalyzes the attachment of methionine to its corresponding tRNA. Inhibition of this enzyme can disrupt protein synthesis, a mechanism that is explored in the development of antimicrobial and anticancer agents.

However, there is currently no evidence in the scientific literature to suggest that L-Methioninamide hydrochloride is directly involved in specific cellular signaling pathways in the manner of a signaling molecule or modulator of a signaling cascade. Its primary known biological activity is at the level of protein synthesis machinery.

The following diagram illustrates the logical relationship of its known biological target.

[Click to download full resolution via product page](#)

Biological Target of L-Methioninamide hydrochloride

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [usbio.net](#) [usbio.net]

- To cite this document: BenchChem. [L-Methioninamide Hydrochloride: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1173912#l-methioninamide-hydrochloride-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com